

Technical Monograph: 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

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Compound of Interest

Compound Name: 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14049894

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Advanced Intermediate for Heterocyclic Scaffolds & Drug Discovery

Part 1: Executive Summary & Chemical Identity

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is a highly reactive, bifunctionalized

-haloketone intermediate. It is primarily utilized in the synthesis of oxygen-containing heterocycles, specifically isobenzofurans and isochromans, which are core pharmacophores in various bioactive natural products and pharmaceutical agents.

Due to its high reactivity—specifically the propensity for intramolecular cyclization between the pendant hydroxyl group and the electrophilic

-chloro ketone—this compound is often generated in situ or isolated only transiently. Consequently, it is frequently referenced in the context of its stable parent scaffold or its cyclized derivatives.

Chemical Identity Table

Property	Detail
Chemical Name	1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one
Parent Scaffold CAS	4773-35-7 (1-Chloro-1-phenylpropan-2-one)
Molecular Formula	C H ClO
Molecular Weight	198.65 g/mol
Structural Class	-Halo Ketone / Benzyl Alcohol Derivative
Key Functionality	Electrophilic Carbonyl (-Cl), Nucleophilic Alcohol (-OH)
Predicted LogP	~1.8 (Moderate Lipophilicity)
Appearance	Colorless to pale yellow oil (Transient/Unstable)



Note on CAS Registry: While the parent compound 1-Chloro-1-phenylpropan-2-one is assigned CAS 4773-35-7, the specific o-hydroxymethyl derivative is often indexed under its cyclized forms (e.g., isobenzofuran derivatives) or as a transient intermediate in patent literature. Researchers should reference the parent CAS for regulatory handling of the core scaffold.

Part 2: Synthesis & Production Protocols

The synthesis of this intermediate requires precise control to prevent premature cyclization. The most robust method involves the controlled chlorination of the corresponding ketone or a selective aldol-type reaction.

Method A: Selective Chlorination (Preferred for Scale-Up)

This route minimizes side reactions by introducing the chlorine atom in the final step.

- Precursor Preparation:
 - Reactant: 1-(2-(hydroxymethyl)phenyl)propan-2-one.
 - Reagent: Sulfuryl chloride (

) or

-Chlorosuccinimide (NCS).
 - Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

).
- Protocol:
 - Step 1: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 eq) in anhydrous DCM at 0°C.
 - Step 2: Add NCS (1.05 eq) portion-wise over 30 minutes to maintain low radical concentration.
 - Step 3: Stir at 0°C for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).
 - Step 4: Quench with saturated

. Extract with DCM.
 - Step 5: Critical: Do not heat above 40°C during concentration. Use immediately in the next step.

Method B: Aldol-Type Condensation (Convergent)

- Reactants: o-Phthalaldehyde + Chloroacetone.
- Conditions: Mild base (

)

), low temperature (-10°C).

- Mechanism: Selective aldol condensation at the aldehyde, followed by in situ reduction (if aldehyde is the starting material) or direct coupling if using the alcohol precursor.

Part 3: Reaction Mechanisms & Cyclization Pathways

The defining characteristic of **1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one** is its "spring-loaded" structure. The proximity of the nucleophilic hydroxyl group to the electrophilic

-chloro ketone facilitates rapid intramolecular cyclization.

Primary Pathway: Formation of 1-Acetyl-1,3-dihydroisobenzofuran

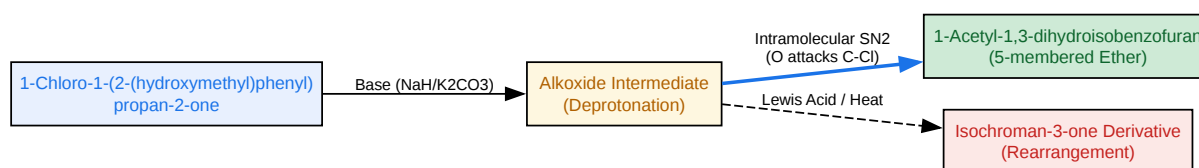
Under basic conditions, the alkoxide attacks the

-carbon, displacing the chloride to form a 5-membered ether ring (dihydroisobenzofuran).

Secondary Pathway: Isochroman Formation

Under Lewis acid catalysis, the carbonyl oxygen may participate, leading to 6-membered ring expansion or rearrangement products.

Figure 1: Cyclization Mechanism of **1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one**



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Caption: Divergent cyclization pathways controlled by reaction conditions (Base vs. Acid).

Part 4: Applications in Drug Discovery

This intermediate serves as a versatile "linchpin" for constructing oxygenated heterocycles found in several therapeutic classes.

Therapeutic Area	Application	Mechanism of Action
Anticoagulants	Precursor to Warfarin analogs	Vitamin K epoxide reductase inhibition
Antidepressants	Synthesis of Isochroman scaffolds	Serotonin-Norepinephrine Reuptake Inhibition (SNRI)
Oncology	Isobenzofuran-based cytotoxins	DNA intercalation / Tubulin binding
Antifungals	Strobilurin analogs	Mitochondrial respiration inhibition (Complex III)

Key Advantage: The presence of the acetyl group post-cyclization (in the dihydroisobenzofuran product) provides a handle for further functionalization (e.g., reductive amination or Grignard addition), allowing for the rapid generation of diverse chemical libraries.

Part 5: Safety & Handling Protocols

As an

-haloketone, this compound shares toxicological properties with known lachrymators (tear agents). Strict safety adherence is mandatory.

1. Hazard Identification:

- Lachrymator: Causes severe eye and respiratory irritation.
- Skin Corrosive: Direct contact can cause chemical burns.
- Sensitizer: Potential for allergic contact dermatitis.

2. Engineering Controls:

- Primary: All operations must be conducted in a certified chemical fume hood.
- Secondary: Use a glove box for weighing solid precursors (e.g., NCS).

3. Personal Protective Equipment (PPE):

- Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the permeation potential of chlorinated ketones.
- Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor (OV) and acid gas (AG) cartridges.

4. Decontamination:

- Spills: Neutralize with a solution of 10% sodium thiosulfate and dilute sodium bicarbonate to quench the alkylating potential before cleanup.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 236233: 1-Chloro-1-phenylpropan-2-one. Retrieved from [\[Link\]](#)
- Roman, G. (2016). Synthesis of Novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie. Retrieved from [\[Link\]](#)
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